molecular formula C5H18O6 B3267327 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, trihydrate CAS No. 447454-55-9

1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, trihydrate

Cat. No. B3267327
M. Wt: 174.19 g/mol
InChI Key: AHYOYQZYOHMKSA-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, trihydrate is an organic compound with the formula C4H10O3 . It has a molecular weight of 106.1204 .


Synthesis Analysis

The synthesis of 1,3-Propanediol can be achieved by the hydrogenation of methyl 3-hydroxypropionate (3-HPM) using Co2 (CO)8 as a catalyst and [Bmim]PF6 as a solvent . The optimum conditions for this reaction were found to be a reaction temperature of 140°C, a hydrogen pressure of 10.5 MPa for 10 hours .


Molecular Structure Analysis

The molecular structure of 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, trihydrate can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

One of the chemical reactions involving this compound is its reaction with nitric acid. The reaction is given by the formula: C4H10O3 + HNO3 = C4H9NO5 + H2O . The enthalpy of this reaction is -11.3 kJ/mol .


Physical And Chemical Properties Analysis

1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, trihydrate is a colorless viscous liquid that is miscible with water . The adsorption processes between 1,3-propanediol and nitrogen, oxygen, and boron functional group modified resins have been explored .

Future Directions

1,3-Propanediol has drawn considerable attention over the last years due to its potential as a valuable alternative to petrochemical diols, such as 1,6-hexanediol and neopentylglycol . It is accessible via microbial fermentation of glucose from starch at a competitive price in sufficient amounts . This compound could be utilized in high molecular weight polyesters for plastic applications .

properties

IUPAC Name

2-(hydroxymethyl)-2-methylpropane-1,3-diol;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3.3H2O/c1-5(2-6,3-7)4-8;;;/h6-8H,2-4H2,1H3;3*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYOYQZYOHMKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)CO.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40785349
Record name 2-(Hydroxymethyl)-2-methylpropane-1,3-diol--water (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40785349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, trihydrate

CAS RN

447454-55-9
Record name 2-(Hydroxymethyl)-2-methylpropane-1,3-diol--water (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40785349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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